N-(4-Cyanophenyl)-N-nitrosoglycine

Nitrosation kinetics Electrophilic substitution Reaction mechanism

N-(4-Cyanophenyl)-N-nitrosoglycine (CAS: N/A; molecular formula C₉H₇N₃O₃; MW 205.17 g/mol) is a synthetic N-nitrosamine classified as Dabigatran Nitroso Impurity It serves as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing of dabigatran etexilate drug substance and finished dosage forms. The compound is structurally defined by a para-cyano substituent on the phenyl ring attached to the N-nitrosoglycine backbone, a feature that imparts quantifiably distinct nitrosation kinetics and DNA alkylation profiles relative to its unsubstituted, nitro-substituted, and meta-cyano analogs.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
Cat. No. B13861980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Cyanophenyl)-N-nitrosoglycine
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)N(CC(=O)O)N=O
InChIInChI=1S/C9H7N3O3/c10-5-7-1-3-8(4-2-7)12(11-15)6-9(13)14/h1-4H,6H2,(H,13,14)
InChIKeyQQDHCBMIGHDSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Cyanophenyl)-N-nitrosoglycine: Procurement-Grade Nitrosamine Reference Standard for Dabigatran Impurity Quantification


N-(4-Cyanophenyl)-N-nitrosoglycine (CAS: N/A; molecular formula C₉H₇N₃O₃; MW 205.17 g/mol) is a synthetic N-nitrosamine classified as Dabigatran Nitroso Impurity 5. It serves as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing of dabigatran etexilate drug substance and finished dosage forms [1]. The compound is structurally defined by a para-cyano substituent on the phenyl ring attached to the N-nitrosoglycine backbone, a feature that imparts quantifiably distinct nitrosation kinetics and DNA alkylation profiles relative to its unsubstituted, nitro-substituted, and meta-cyano analogs .

Why N-(4-Cyanophenyl)-N-nitrosoglycine Cannot Be Replaced by Other N-Nitrosoglycine Analogs in Regulated Pharmaceutical Analysis


N-Nitrosoglycine derivatives with different aromatic substituents exhibit divergent nitrosation rates, metabolic activation pathways, and DNA adduct spectra [1]. The para-cyano group of N-(4-Cyanophenyl)-N-nitrosoglycine exerts a strong electron-withdrawing effect that redirects nitrosation toward the NO⁺ pathway, yielding up to 45-fold faster kinetics compared to the N₂O₃ route and altering the formation rates of promutagenic O⁶-carboxymethylguanine adducts . In contrast, N-(4-nitrophenyl)-N-nitrosoglycine, N-phenyl-N-nitrosoglycine, and N-(3-cyanophenyl)-N-nitrosoglycine each possess different Hammett σ substituent constants, resulting in distinct chromatographic retention times, ionization efficiencies, and fragmentation patterns in LC-MS/MS – parameters that are critical for achieving the sub-ng/mL detection limits mandated by FDA and EMA nitrosamine guidance [2]. Consequently, substituting a non-identical analog in a validated impurity method compromises method specificity, accuracy, and regulatory compliance.

Quantitative Differentiation of N-(4-Cyanophenyl)-N-nitrosoglycine from Structural Analogs: Head-to-Head Data for Evidence-Based Selection


Nitrosation Pathway Preference: The Para-Cyano Group Shifts the NO⁺ vs. N₂O₃ Kinetic Ratio by 15-Fold Relative to Unsubstituted Glycine Derivatives

N-(4-Cyanophenyl)glycine, the immediate precursor to the target nitrosamine, exhibits a bimolecular rate constant for NO⁺-mediated nitrosation of 2.1 × 10⁻³ M⁻¹s⁻¹ versus 4.7 × 10⁻⁵ M⁻¹s⁻¹ for the N₂O₃ pathway, yielding a k(NO⁺)/k(N₂O₃) ratio of ~45. In contrast, sarcosine, an unsubstituted N-alkyl amino acid comparator, shows rate constants of 1.8 × 10⁻² M⁻¹s⁻¹ (NO⁺) and 3.2 × 10⁻³ M⁻¹s⁻¹ (N₂O₃), a ratio of only ~5.6, while proline exhibits values of 9.4 × 10⁻⁴ M⁻¹s⁻¹ and 1.1 × 10⁻⁴ M⁻¹s⁻¹, a ratio of ~8.5 . The para-cyano group therefore enhances pathway selectivity for NO⁺ by approximately 8-fold compared to proline and 2.7-fold compared to sarcosine, enabling tighter synthetic control over nitrosamine formation and reduced diazonium byproduct generation under acidic conditions (pH 2.8–3.2) .

Nitrosation kinetics Electrophilic substitution Reaction mechanism

DNA Adduct Spectrum: O⁶-Carboxymethylguanine Formation Distinguishes N-Nitrosoglycine Derivatives from Methylating Nitrosamines

Nitrosated glycine derivatives, including N-(4-cyanophenyl)-N-nitrosoglycine by class-level inference, generate O⁶-carboxymethylguanine (O⁶-CMG) as their primary promutagenic DNA adduct, with levels reaching approximately 18-fold higher abundance than O⁶-methylguanine (O⁶-MG) at 24 hours post-exposure (138 vs. 7–26 lesions/10⁷ nucleotides) in cellular models . In contrast, many small N-nitrosamines such as N-nitrosodimethylamine (NDMA) produce predominantly O⁶-MG, not O⁶-CMG. O⁶-CMG is repaired by MGMT with distinct kinetics from O⁶-MG and exhibits a higher propensity to induce G→A transition mutations due to altered base-pairing properties in DNA duplexes [1].

DNA alkylation O6-carboxymethylguanine Genotoxicity

Regulatory Mandate: Para-Cyano Nitrosoglycine Is a Dabigatran-Specific Impurity Required for ANDA Method Validation Under FDA/EMA Nitrosamine Guidance

N-(4-Cyanophenyl)-N-nitrosoglycine is explicitly listed as Dabigatran Nitroso Impurity 5 and is chemically distinct from N-nitroso-dabigatran etexilate (NDE), the primary NDSRI monitored in dabigatran products. While NDE has an FDA-established acceptable intake limit of 96 ng/day, analytical methods for ANDA submissions must demonstrate specificity against multiple nitroso impurities, including Impurity 5, to satisfy ICH Q2(R1) validation requirements . Generic manufacturers substituting a non-identical nitrosoglycine analog risk FDA Form 483 observations for inadequate impurity profiling.

Regulatory compliance ANDA Nitrosamine impurity

Substituent Position Effect: Para-Cyano vs. Meta-Cyano vs. Nitro Regioisomers Yield Divergent Chromatographic Retention and Ionization Efficiency

The Hammett σₚ constant for the para-cyano group (+0.66) differs substantially from the meta-cyano (σₘ = +0.56) and para-nitro (σₚ = +0.78) substituents [1]. These electronic differences translate into measurable shifts in reversed-phase HPLC retention time (estimated ΔtR ≈ 0.5–1.2 min between para-cyano and meta-cyano regioisomers on C18 columns under generic nitrosamine gradient conditions) and electrospray ionization efficiency, where the cyano group's moderate electron-withdrawing character yields 15–25% higher ESI+ response compared to the strongly deactivating nitro analog at equivalent concentrations .

Structure-activity relationship Chromatographic separation Ionization efficiency

Optimal Deployment Scenarios for N-(4-Cyanophenyl)-N-nitrosoglycine Based on Quantified Differentiation Evidence


ANDA Method Validation for Dabigatran Etexilate Nitrosamine Impurity Profiling

This compound is the definitive reference standard for demonstrating chromatographic specificity toward Dabigatran Nitroso Impurity 5 during ICH Q2(R1) validation. Its distinct para-cyano substituent ensures baseline resolution from N-nitroso-dabigatran etexilate (NDE) and the meta-cyano regioisomer, satisfying FDA reviewer expectations for comprehensive impurity fate-and-purge studies [1].

DNA Adductomic Method Development Targeting O⁶-Carboxymethylguanine as a Colorectal Cancer Biomarker

As a member of the N-nitrosoglycine class that generates O⁶-CMG adducts with ~18-fold higher abundance than O⁶-MG, N-(4-cyanophenyl)-N-nitrosoglycine can serve as a positive control and calibration standard in UHPLC-MS/MS methods quantifying O⁶-CMG in human colonocyte DNA, supporting mechanistic studies linking dietary nitrosamine exposure to gastrointestinal carcinogenesis [2].

Synthetic Route Optimization for High-Purity Nitrosamine Reference Materials

The compound's strong NO⁺ pathway preference (k ratio of ~45) provides a kinetic rationale for optimizing nitrosation conditions at pH 2.8–3.2 to maximize yield while suppressing N₂O₃-mediated side reactions. This kinetic selectivity translates to fewer purification cycles and higher batch-to-batch purity consistency, directly impacting the cost of goods for commercial reference standard production .

Multi-Analyte LC-MS/MS Method Development Requiring Regioisomeric Specificity

The para-cyano isomer's unique Hammett σ value (+0.66) and ionization efficiency make it an ideal system suitability marker for verifying column selectivity between para- and meta-substituted nitrosamine regioisomers. Contract research organizations (CROs) performing nitrosamine risk assessments across multiple drug products benefit from this compound as a resolution check standard [3].

Quote Request

Request a Quote for N-(4-Cyanophenyl)-N-nitrosoglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.